molecular formula C17H22ClNO3 B2475834 Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260805-91-1

Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate

Cat. No.: B2475834
CAS No.: 1260805-91-1
M. Wt: 323.82
InChI Key: SQFGCRGOKQEVRZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular weight of 325.84 . It is a solid substance at room temperature . The IUPAC name for this compound is tert-butyl (3R)-3-[(3-chlorophenyl)(hydroxy)methyl]piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15?/m1/s1 . This code provides a detailed description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 325.84 . The compound should be stored in a refrigerator .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-8-7-15(20)13(11-19)9-12-5-4-6-14(18)10-12/h4-6,10,13H,7-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFGCRGOKQEVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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